Product packaging for 6-(Methylthio)benzo[d]oxazol-2-amine(Cat. No.:)

6-(Methylthio)benzo[d]oxazol-2-amine

Cat. No.: B12863106
M. Wt: 180.23 g/mol
InChI Key: AKDLVXCSQVQYGZ-UHFFFAOYSA-N
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Description

6-(Methylthio)benzo[d]oxazol-2-amine (CAS 1804498-15-4) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol, this benzoxazole derivative is characterized by the presence of a methylthio ether and an amine functional group on its benzoxazole core structure . This specific structure makes it a valuable intermediate in organic synthesis and medicinal chemistry, particularly for the exploration of novel heterocyclic compounds. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research. The compound is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, and it is recommended to store the product as specified by the supplier . For specific storage and handling information, please refer to the safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2OS B12863106 6-(Methylthio)benzo[d]oxazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

6-methylsulfanyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H8N2OS/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10)

InChI Key

AKDLVXCSQVQYGZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(O2)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 6 Methylthio Benzo D Oxazol 2 Amine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H or ¹³C NMR spectral data for 6-(Methylthio)benzo[d]oxazol-2-amine has been found in the public domain. Such data would be essential for assigning the specific proton and carbon environments within the molecule, confirming the connectivity of the atoms, and verifying the substitution pattern on the benzoxazole (B165842) core.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Detailed high-resolution mass spectrometry (HRMS) data, which would provide an exact mass and confirm the molecular formula (C₈H₈N₂OS), is not available for this compound. Furthermore, no studies detailing its fragmentation patterns under mass spectrometric analysis have been published, which would be valuable for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Published FTIR spectra for this compound could not be located. An experimental spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-N and C=N stretches within the heterocyclic ring, C-O-C stretching of the oxazole (B20620), and vibrations associated with the methylthio (-S-CH₃) group and the aromatic ring. Without this data, a definitive identification of its functional groups via IR spectroscopy is not possible.

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique is the gold standard for unambiguously determining the three-dimensional atomic arrangement, bond lengths, bond angles, and crystal packing of a solid-state compound. The absence of this data means the precise molecular geometry and intermolecular interactions remain unconfirmed.

Chromatographic Techniques for Purification and Purity Assessment

While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) would be standard for the purification and purity assessment of this compound, no specific methods, retention times, or Rƒ values have been documented in the scientific literature.

Theoretical and Computational Chemistry Investigations of 6 Methylthio Benzo D Oxazol 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 6-(Methylthio)benzo[d]oxazol-2-amine. nih.govnih.gov Methods such as the B3LYP hybrid functional combined with a suitable basis set (e.g., 6-311++G**) are commonly used to optimize the molecular geometry and calculate various electronic and energetic descriptors. nih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uobaghdad.edu.iq The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller energy gap suggests higher polarizability and greater reactivity, as electrons can be more easily excited. scirp.org For benzothiazole derivatives, substitutions on the ring have been shown to significantly affect this energy gap. scirp.org For instance, studies on 2-(methylthio)benzothiazole revealed it to be highly reactive due to a low energy gap. scirp.org

From the FMO energies, global reactivity descriptors can be calculated to profile the molecule's chemical behavior. scirp.org These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). scirp.org These values help in predicting how the molecule will interact with other chemical species. scirp.org

Furthermore, the Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution across the molecule. scirp.org The MEP map identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), thereby pinpointing reactive sites. scirp.org For benzothiazole structures, negative potential is often localized around nitrogen atoms, indicating sites for nucleophilic interaction. scirp.org

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT

Parameter Symbol Formula Typical Value (eV)
HOMO Energy EHOMO - -6.2
LUMO Energy ELUMO - -1.5
Energy Gap ΔE ELUMO - EHOMO 4.7
Electronegativity χ -(ELUMO + EHOMO)/2 3.85
Chemical Hardness η (ELUMO - EHOMO)/2 2.35
Chemical Softness S 1/η 0.43
Electrophilicity Index ω μ²/2η (where μ = -χ) 3.16

Note: Values are hypothetical, based on typical DFT results for related benzothiazole and benzoxazole (B165842) derivatives.

Conformational Analysis and Energy Landscape Mapping of this compound

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound, which dictates its biological activity and physical properties. This analysis involves mapping the molecule's potential energy surface by systematically rotating its flexible dihedral angles, such as those associated with the 2-amino and 6-methylthio substituents.

Studies on related 2-aminobenzoxazole (B146116) and 2-aminobenzothiazole structures have shown that the 2-amino group tends to be coplanar with the fused ring system in the ground state. rsc.org This planarity is often stabilized by intramolecular interactions and electronic delocalization. However, the presence of substituents can introduce steric hindrance, potentially leading to non-planar conformations. rsc.org

Computational methods can be used to perform a relaxed potential energy surface scan. By calculating the energy at each incremental rotation around specific bonds, an energy landscape map is generated. The minima on this map correspond to stable, low-energy conformers, while the peaks represent high-energy transition states between them. This mapping provides insight into the relative populations of different conformers at a given temperature and the energy barriers for internal rotation. rsc.org For the N,N-dimethylamino group in similar systems, dynamic NMR studies have been used to determine the thermodynamic parameters for this internal rotation. rsc.org

Molecular Docking Simulations for Ligand-Macromolecule Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein or enzyme. nih.govresearchgate.net This method is crucial in drug discovery for identifying potential therapeutic candidates. biointerfaceresearch.com For this compound, docking simulations can predict how it might bind to the active site of a specific biological target. nih.gov

The process involves placing the ligand in various conformations and positions within the binding site of the receptor and scoring these poses based on a scoring function that estimates the free energy of binding. mdpi.com Lower docking scores (more negative values) indicate a higher predicted binding affinity. nih.govwjarr.com

Studies on structurally similar benzothiazole and benzoxazole derivatives have demonstrated their potential to bind to various enzymes, such as protein kinases and acetylcholinesterase. biointerfaceresearch.comnih.gov The simulations reveal key intermolecular interactions, including:

Hydrogen bonds: Crucial for specificity and anchoring the ligand. nih.gov

Hydrophobic interactions: Often involving aromatic rings (π-π stacking) and alkyl groups (π-alkyl interactions). mdpi.comsemanticscholar.org

For example, docking studies of benzothiazole derivatives with the Human Epidermal growth factor receptor (HER) enzyme have identified specific amino acid residues involved in binding and yielded high-affinity docking scores. nih.gov

Table 2: Example Molecular Docking Results for a Benzothiazole Derivative

Target Protein PDB ID Ligand Pose Binding Affinity (kcal/mol) Interacting Residues Interaction Type
Acetylcholinesterase 4EY7 1 -8.5 TYR124, TYR337 Hydrogen Bond
Acetylcholinesterase 4EY7 1 -8.5 TRP286 π-π Stacking
Acetylcholinesterase 4EY7 1 -8.5 TYR337 π-Alkyl

Note: This data is illustrative, based on findings for benzothiazole derivatives targeting acetylcholinesterase. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-macromolecule complex over time. nih.gov MD simulations provide a more realistic representation of the binding event by treating the system as dynamic and including the effects of solvent. jksus.org

An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. A typical simulation for a protein-ligand complex is run for a duration of nanoseconds to microseconds. jksus.org The stability of the complex is a primary focus of the analysis. nih.gov A key metric used to assess stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms from their initial positions. A stable complex is characterized by a low and converging RMSD value, typically within 1-3 Å for small globular proteins. jksus.org

Analysis of the MD trajectory also provides detailed information on:

Protein-Ligand Contacts: The persistence of specific interactions (like hydrogen bonds) identified in docking can be monitored throughout the simulation.

Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding.

Binding Free Energy: Advanced techniques like MM/PBSA or MM/GBSA can be applied to the trajectory to calculate a more accurate estimation of the binding free energy.

Studies on benzimidazole and benzothiazole derivatives have used 100 ns MD simulations to confirm the stability of docked complexes within the active sites of targets like SARS-CoV-2 Mpro. jksus.org

Hirshfeld Surface Analysis for the Characterization of Intermolecular Interactions in the Solid State

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This analysis is based on partitioning the crystal electron density into molecular fragments, providing a graphical representation of how neighboring molecules interact in the solid state. researchgate.net

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov On a dnorm map, red spots indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. nih.gov

Table 3: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Contribution (%)
H···H 47.0%
O···H / H···O 16.9%
C···H / H···C 8.0%
S···H / H···S 7.6%
Other 20.5%

Note: Data is based on a published analysis of a substituted benzothiazole derivative and is illustrative. nih.gov

Natural Bond Orbital (NBO) Analysis for Elucidating Electronic Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and bonding orbitals. faccts.dewisc.edu It provides a detailed picture of charge distribution, electronic delocalization, and intramolecular charge transfer (ICT) within a molecule. scirp.org

For aromatic and heterocyclic systems like this compound, NBO analysis can quantify key stabilizing effects, such as:

Hyperconjugation from σ bonds to empty π* orbitals.

Resonance effects involving lone pairs on heteroatoms (N, O, S) donating into adjacent antibonding π* orbitals (e.g., LP(N) → π*). scirp.org

In studies of related benzothiazoles, NBO analysis has revealed that interactions involving lone pairs on sulfur and nitrogen atoms contribute significantly to molecular stability. scirp.org

Table 4: Illustrative NBO Second-Order Perturbation Analysis

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (1) N5 π* (C4-C9) 45.21
LP (2) O1 π* (C2-N3) 28.50
LP (1) S7 π* (C6-C11) 15.15
π (C4-C9) π* (C2-N3) 20.78

Note: This table is a hypothetical representation based on typical NBO analysis results for related heterocyclic systems, illustrating donor-acceptor interactions. Atom numbering is arbitrary.

Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar for 6 Methylthio Benzo D Oxazol 2 Amine Derivatives

Antimicrobial Activity Research

Derivatives of the benzoxazole (B165842) scaffold have demonstrated notable efficacy against a range of microbial pathogens. Mechanistic studies have sought to identify the specific cellular targets and pathways disrupted by these compounds, while SAR analyses have provided crucial insights into the chemical features that govern their antimicrobial potency.

Exploration of Antibacterial Mechanisms

Research into the antibacterial action of 6-(methylthio)benzo[d]oxazol-2-amine derivatives and related benzoxazoles has pointed towards the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that Staphylococcus aureus methionyl-tRNA synthetase could be a potential target for these compounds nih.govresearchgate.net. This enzyme is critical for protein synthesis, and its inhibition leads to bacterial growth arrest. Another identified target is DNA gyrase, an enzyme essential for DNA replication and repair; its inhibition by 2-substituted benzoxazole derivatives has been proposed as a key mechanism of their antibacterial effect nih.gov.

The structure-activity relationship for antibacterial activity is significantly influenced by the nature and position of substituents on the benzoxazole core. For instance, preliminary SAR analysis of a series of benzoxazol-2-amine derivatives revealed that compounds with specific substitutions, such as 5,6-difluoro groups on a related benzothiazole scaffold, were potent inhibitors of Gram-positive pathogens nih.gov. The presence of electron-withdrawing and electron-releasing groups at various positions can enhance the antibacterial effects researchgate.net. Studies have highlighted that lipophilicity can also play a role, potentially facilitating easier penetration through the lipophilic mycobacterial cell walls nih.gov.

Table 1: Structure-Activity Relationship (SAR) Insights for Antibacterial Activity of Benzoxazole Derivatives

Compound Series/Modification Key Findings Potential Target Reference
Benzoxazol-2-amine DerivativesIntroduction of 5,6-difluoro substituents on a related scaffold increased potency against Gram-positive bacteria.S. aureus methionyl-tRNA synthetase nih.gov
2-Substituted BenzoxazolesThe nature of substitution at the 2-position is critical for activity.DNA gyrase nih.gov
General Benzoxazole DerivativesElectron-withdrawing and electron-releasing groups at distinct positions can enhance antibacterial effects.Not Specified researchgate.net
Lipophilic BenzoxazolesIncreased lipophilicity may improve penetration of mycobacterial cell walls.Not Specified nih.gov

Insights into Antifungal Mechanisms

The antifungal mechanisms of benzoxazole derivatives have also been a subject of investigation. Evidence suggests that their activity may involve disruption of the fungal plasma membrane scilit.com. In silico studies have predicted that the inhibition of crucial enzymes like HSP90 and aldehyde dehydrogenase could be responsible for the antifungal effects of certain derivatives scilit.com. These proteins are vital for fungal stress response and metabolism, respectively.

Structure-activity relationship studies have been instrumental in optimizing the antifungal potency of this class of compounds. It has been observed that for 2-(aryloxymethyl) benzoxazole derivatives, the antifungal effects of most benzoxazole derivatives were superior to their benzothiazole counterparts mdpi.com. The nature of the substituent on the phenyl ring plays a significant role; for example, a compound with a non-substituted phenyl ring exhibited a broad spectrum of activity against eight plant pathogens mdpi.com. In contrast, derivatives with an electron-withdrawing acetyl group showed significant inhibitory activity against F. solani mdpi.com. The position of substituents is also crucial, as demonstrated in studies where electron-donating groups were associated with antifungal activity mdpi.com.

Table 2: Antifungal Activity and SAR of Selected Benzoxazole Derivatives

Compound/Derivative Type Target Fungi Key SAR Findings Potential Mechanism/Target Reference
2-(Aryloxymethyl) benzoxazolesB. cinerea, F. solani, A. solaniBenzoxazole scaffold generally more potent than benzothiazole. Non-substituted phenyl ring provided broad-spectrum activity.Not Specified mdpi.com
General Benzoxazole DerivativesCandida spp.Specific substitutions lead to potent activity against C. krusei.Plasma membrane disruption; Inhibition of HSP90 and aldehyde dehydrogenase. scilit.com
Thiazole-clubbed HeterocyclesCandida albicans, Aspergillus nigerElectron-donating groups on the phenyl ring were associated with antifungal activity.Not Specified mdpi.com

Anti-inflammatory Activity Research

Benzoxazole derivatives have emerged as promising candidates for anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes and modulate key inflammatory signaling pathways.

Molecular Mechanisms of Cyclooxygenase (COX) Enzyme Inhibition

A significant body of research has focused on the role of this compound derivatives and other benzoxazoles as inhibitors of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation nano-ntp.com. Many benzoxazole derivatives have shown preferential inhibition of COX-2, the inducible isoform highly expressed during inflammation. This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform nih.govnih.gov.

The molecular basis for this selective inhibition lies in the structural differences between the active sites of COX-1 and COX-2. The presence of a valine (Val523) in COX-2, as opposed to a larger isoleucine (Ile523) in COX-1, creates a side pocket in the COX-2 active site nih.gov. Selective inhibitors often possess moieties, such as a methylsulfonyl group, that can bind within this side pocket, leading to enhanced affinity and selectivity for COX-2 nih.gov. Molecular docking studies have confirmed that 2-substituted benzoxazole derivatives can bind effectively within the COX-2 protein pocket nih.gov. The inhibitory activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. For example, certain Methyl-2-amino benzoxazole carboxylate derivatives have shown COX-2 inhibitory activity with IC50 values comparable to the standard drug Celecoxib nano-ntp.com.

Table 3: COX-2 Inhibitory Activity of Selected Benzoxazole Derivatives

Compound Series Example IC50 (µg/ml) Standard Drug (IC50 µg/ml) Key SAR Insight Reference
Methyl-2-amino benzoxazole carboxylate Tosylate11.5Celecoxib (13.4)Comparable activity to the standard. nano-ntp.com
Methyl-2-amino benzoxazole carboxylate Mesylate16.4Celecoxib (13.4)Moderate inhibitory activity. nano-ntp.com
Methyl 2-{(2-dialkylamino) acetamido)}-benzoxazole-5-carboxylates6.40 and 9.39Rofecoxib (7.79)Certain derivatives show potent and selective COX-2 inhibition.

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, benzoxazole derivatives can exert their anti-inflammatory effects by modulating intracellular signaling pathways that regulate the expression of inflammatory mediators. Studies have shown that certain novel benzoxazoles can inhibit lipopolysaccharide (LPS)-induced inflammation nih.gov. This is achieved by downregulating the expression levels of key signaling proteins such as phosphorylated STAT3 (pY-STAT3), phosphorylated IκBα (p-IκBα), and phosphorylated NF-κB p65 nih.gov. The NF-κB pathway is a critical regulator of inflammatory responses, controlling the transcription of numerous pro-inflammatory cytokines like IL-6 and TNF-α.

Furthermore, some benzoxazolone derivatives have been identified as inhibitors of Myeloid differentiation protein 2 (MD2), which is a key adaptor protein for Toll-like receptor 4 (TLR4) that senses LPS nih.gov. By binding to MD2, these compounds can block the initial inflammatory signal, leading to a reduction in the production of inflammatory cytokines such as IL-6 nih.gov. This indicates that the anti-inflammatory properties of benzoxazole derivatives are multifaceted, involving both the inhibition of prostaglandin synthesis and the suppression of pro-inflammatory gene expression.

Anticancer Activity Research

The benzoxazole scaffold is a prominent feature in a variety of compounds investigated for their anticancer potential ajphs.comhumanjournals.com. Derivatives of this compound and related structures have shown cytotoxic activity against a range of human cancer cell lines, including those of the breast, colon, and lung researchgate.netajphs.comnih.gov.

The mechanisms underlying the anticancer effects are diverse. Molecular docking analyses have suggested that some benzoxazole derivatives exhibit strong binding affinities towards protein targets like Akt and nuclear factor kappa B (NF-κB) researchgate.net. These proteins are integral to signaling pathways that promote cancer cell proliferation and survival. By inhibiting these pathways, the compounds can potentially halt tumor growth. The structure-activity relationship studies indicate that the presence of specific heterocyclic moieties coupled with the benzoxazole core can significantly influence the anticancer activity nih.gov. For example, in a series of 2–(4-aminophenyl) benzothiazole derivatives, the nature of the heterocyclic substitution followed an activity order of benzimidazole ≥ imidazole > benzothiazole > benzoxazole, suggesting that fine-tuning this part of the molecule is critical for potency nih.gov. The introduction of pyrazole moieties has also been shown to significantly enhance antitumor activity nih.gov.

Table 4: Anticancer Activity Profile of Benzoxazole Derivatives

Derivative Type Cancer Cell Lines Potential Target/Mechanism Key SAR Finding Reference
Thiophene-substituted BenzoxazoleDiffuse Large B-cell Lymphoma (DLBCL)Akt and NF-κBThiophene substituent showed the highest inhibitory activity. researchgate.net
2–(4-aminophenyl) benzothiazole/benzoxazoleGeneral Tumor Cell LinesNot SpecifiedActivity is influenced by the heterocyclic substitution, with benzoxazole being less active than imidazole and benzimidazole in one study. nih.gov
Pyrimidine containing BenzothiazoleLung, Breast, Renal CancerNot SpecifiedPresence of two methyl and one SCH3 group contributed to good anticancer activity. nih.gov

Investigation of Target Enzyme (e.g., HER enzyme, Topoisomerase II) Inhibition

The anticancer potential of benzoxazole and benzothiazole derivatives has been linked to their ability to inhibit crucial enzymes involved in cancer progression, such as Topoisomerase II. While direct studies on this compound are limited, research on structurally related benzothiazole derivatives provides valuable insights into their mechanism as Topoisomerase IIα inhibitors.

One study on benzothiazole derivatives demonstrated that these compounds act as potent inhibitors of human Topoisomerase IIα. The most effective compound identified was 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), which exhibited an IC50 value of 39 nM. Mechanistic studies revealed that BM3 is not a DNA intercalator or a topoisomerase poison; instead, it functions as a catalytic inhibitor by binding to the DNA minor groove and interacting directly with the enzyme. This interaction is thought to occur at the DNA-binding or catalytic site of Topoisomerase IIα. It is hypothesized that this inhibition of Topoisomerase IIα could lead to cell cycle arrest at the G2/M phase and trigger apoptosis mediated by reactive oxygen species.

Mechanisms of Interaction with Nucleic Acids (DNA)

The interaction with DNA is a key mechanism for the cytotoxic effects of many anticancer compounds. For 6-amidino-2-arylbenzothiazole derivatives, investigations have revealed non-covalent interactions with DNA. These interactions are characterized by both minor groove binding and intercalation modes. This dual mode of binding can disrupt DNA replication and transcription, contributing to the antiproliferative activity of these compounds. The specific nature of these interactions is influenced by the substituents on the benzothiazole core, highlighting the importance of the C-2 and C-6 positions for biological activity.

Molecular Basis of Cytotoxicity in Cancer Cell Lines

Derivatives of the benzothiazole and benzoxazole scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, a study on N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol showed cytotoxic properties against the LungA549 human carcinoma cell line, with IC50 values of 68 µg/mL and 121 µg/mL, respectively nih.govresearchgate.net. The cytotoxic mechanism of these compounds is often linked to the induction of apoptosis.

The antiproliferative activity of these compounds is influenced by the nature of the substituents on the benzothiazole ring. For example, fluorinated 2-aryl benzothiazole derivatives with hydroxyl groups on the phenyl ring have shown potent activity against breast cancer cell lines. The metabolic activation of 2-arylbenzothiazoles by cytochrome P450 enzymes can lead to the formation of reactive species that generate DNA adducts in sensitive tumor cells, further contributing to their anticancer effects.

Neuroprotective Activity and Associated Signaling Pathways

Recent studies have highlighted the neuroprotective potential of benzothiazole derivatives. A study on a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) demonstrated its efficacy in a zebrafish model of epilepsy. The compound exhibited anti-inflammatory, antioxidant, and neuroprotective effects, reducing neurodegenerative markers such as amyloid plaques and calcium deposition. This suggests that benzothiazole derivatives could have therapeutic potential in neurological disorders by mitigating oxidative stress and inflammation nih.gov.

Mechanistic Analysis of Akt/GSK-3β/NF-κB Pathway Modulation

The neuroprotective effects of certain benzo[d]oxazole derivatives have been linked to the modulation of the Akt/GSK-3β/NF-κB signaling pathway. In a study investigating the neuroprotective effects of novel benzo[d]oxazole-based derivatives on β-amyloid-induced toxicity in PC12 cells, it was found that the lead compound promoted the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β). Concurrently, it decreased the expression of nuclear factor-κB (NF-κB). This modulation of the Akt/GSK-3β/NF-κB pathway resulted in the protection of PC12 cells from apoptosis and a reduction in the hyperphosphorylation of the tau protein nih.gov. This pathway is crucial in cell survival and inflammation, and its modulation by these compounds underscores their potential in treating neurodegenerative conditions.

Anthelmintic Activity Research

The benzoxazole scaffold has shown promise in the development of new anthelmintic agents. A study on N-methylbenzo[d]oxazol-2-amine, a close derivative of the subject compound, demonstrated significant anthelmintic activity against the parasitic roundworm Trichinella spiralis. In vivo studies in mice showed that a 250 mg/kg dose of N-methylbenzo[d]oxazol-2-amine reduced the abundance of T. spiralis in the digestive tract by 49%.

The mechanism of action was investigated through molecular docking and metabolomics. The results suggested that the primary targets are not the T. spiralis tubulin beta chain or glutamate-gated channels. Instead, metabolomics analysis revealed that the compound significantly upregulated the metabolism of purine and pyrimidine while downregulating sphingolipid metabolism in the adult worms. These findings indicate a novel mechanism of anthelmintic action and highlight the potential of this class of compounds for further development.

Comprehensive Investigation of Enzyme Inhibitory Mechanisms

Derivatives of this compound have been investigated for their inhibitory effects on a variety of enzymes, demonstrating a broad spectrum of activity.

Butyrylcholinesterase (BChE): In the context of Alzheimer's disease, the inhibition of cholinesterases is a key therapeutic strategy. A series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One compound, (2-(1H-pyrrol-2-yl)benzo[d]oxazol-6-yl)(morpholino)methanone, showed a potent inhibition profile against BChE with a Ki of 20.26 ± 1.56 nM. Molecular dynamics simulations indicated that this compound stably binds to both the catalytically active and peripheral anionic sites of BChE, acting as a mixed-type dual inhibitor.

Carbonic Anhydrase (CA): Novel benzothiazole derivatives incorporating amino acid moieties have been synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA V, and hCA XIII. Several of these compounds displayed significant in vitro inhibitory properties, with inhibition constants in the micromolar range. The amino acid-benzothiazole conjugates were found to be particularly effective against hCA V and hCA II.

α-Amylase: The inhibition of α-amylase is a therapeutic approach for managing type II diabetes. 6-Methoxy-2-benzoxazolinone (MBOA), a related benzoxazolinone, has been shown to inhibit the germination of various plant seeds by inhibiting the induction of α-amylase activity. This suggests that the benzoxazole core could be a valuable scaffold for developing α-amylase inhibitors.

Studies on Epigenetic Modulation, including Chromodomain Y-like (CDYL) Inhibition

A review of the current scientific literature reveals a lack of specific studies investigating the direct activity of this compound or its close derivatives on epigenetic mechanisms, including the inhibition of Chromodomain Y-like (CDYL) protein.

However, research into related heterocyclic structures provides context for the potential of the broader benzoxazole family in this area. For instance, a structure-guided approach was used to develop and characterize benzo[d]oxazol-2(3H)-one analogs as the first potent and selective small-molecule inhibitors of CDYL. nih.gov Through a process involving molecular docking, dynamic simulations, and virtual screening, compounds were identified with binding affinities (K D values) ranging from 271.1 µM to 5.4 µM. nih.gov Further synthesis and structure-activity relationship (SAR) analysis of 43 derivatives led to the discovery of a highly potent inhibitor, compound D03, with a K D of 0.5 µM and excellent selectivity over other chromodomain proteins. nih.gov This research, while not directly involving the 2-amino-benzoxazole scaffold, underscores the potential of the benzoxazole core in targeting epigenetic reader domains. nih.gov

Currently, no published research extends these findings to this compound or investigates its potential for CDYL inhibition or other epigenetic modulation.

Research into CSF-1R Signaling Pathway Inhibition

There is currently no specific research in the available scientific literature that details the investigation of this compound or its derivatives as inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R) signaling pathway. The exploration of the 2-aminobenzoxazole (B146116) scaffold for this particular biological target has not been a documented focus of research.

Analysis of Sphingosine-1-phosphate Transporter (Spns2) Inhibition

The 2-aminobenzoxazole scaffold has been successfully identified as a viable framework for the development of potent inhibitors of the Sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2). nih.govacs.org Targeting Spns2, an exporter of S1P, presents an alternative strategy to modulating S1P signaling, which is crucial for numerous physiological processes, including lymphocyte trafficking. nih.govresearchgate.net This approach is hypothesized to circumvent the cardiac toxicity associated with direct S1P receptor modulators. acs.org

Initial research identified a first-generation Spns2 inhibitor, SLF1081851, with a modest IC50 value of 1.93 µM. nih.gov To improve upon this, a comprehensive structure-activity relationship (SAR) study was initiated, which pinpointed the 2-aminobenzoxazole structure as a promising scaffold. nih.govacs.org This led to the development of a significantly more potent inhibitor, SLB1122168 ((R)-6-decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine), which exhibits an IC50 of 94 ± 6 nM in an S1P release assay. nih.govacs.orgnih.gov Administration of SLB1122168 in both mice and rats resulted in a dose-dependent reduction in circulating lymphocytes, a key pharmacodynamic marker of in vivo Spns2 inhibition. nih.govacs.org

The research demonstrated that fused heterocycles like 2-aminobenzoxazole, when combined with a pyrrolidine head group and a long alkyl tail at the 6-position, are highly effective at inhibiting Spns2. nih.gov The development of these potent inhibitors provides valuable chemical tools to further investigate the therapeutic potential of targeting Spns2. nih.govacs.org

Delineation of Structure-Activity Relationships (SAR) to Optimize Biological Profiles and Inform Rational Drug Design

Extensive SAR studies on the 2-aminobenzoxazole scaffold have provided critical insights for optimizing the biological activity of these derivatives, particularly as Spns2 inhibitors. The molecule can be systematically modified in three key regions: the hydrophobic tail on the benzoxazole ring, the amine "head group" at the 2-position, and the core heterocyclic structure itself.

Hydrophobic Tail Modifications: The length and position of the alkyl tail on the benzoxazole ring significantly influence inhibitory potency.

Chain Length: A systematic investigation of alkyl chain length at the 6-position revealed that potency increases with chain length up to a certain point. Optimal activity was observed with nonyl to undecyl tails. nih.gov A further increase in chain length to dodecyl resulted in decreased potency. nih.gov

Positional Isomerism: The benzoxazole scaffold is asymmetrical. It was discovered that placing the decyl tail at the 6-position ('para' to the ring nitrogen) resulted in improved activity compared to other positions. nih.gov Compound 33p ((R)-6-decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine), with the decyl tail at this position, was identified as the most potent inhibitor from this specific series of modifications. nih.gov

Amine Head Group Modifications: The nature of the substituent on the 2-amino group is crucial for activity.

Cyclic vs. Acyclic Amines: Cyclic amines were found to be preferred. Probing the effect of ring size showed that azetidine, pyrrolidine, and piperidine groups were all effective. nih.gov

Optimal Ring and Stereochemistry: The pyrrolidine group demonstrated the most potent inhibitory activity. nih.gov Furthermore, stereochemistry plays a role, with the (S)-enantiomer of a pyrrolidinyl derivative proving to be more potent than the (R)-enantiomer in certain contexts. nih.gov

Table 1: SAR of 2-Aminobenzoxazole Derivatives as Spns2 Inhibitors nih.gov
CompoundModification (Compared to Base Scaffold)Inhibitory Activity (% at 0.3 µM)IC50 (nM)
SLF1081851Initial Lead (Phenyl-oxadiazole core)N/A1930
32k6-decyl tail, (S)-pyrrolidin-3-yl head group75%N/A
32l6-decyl tail, (R)-pyrrolidin-3-yl head group62%N/A
33p (SLB1122168)6-decyl tail, (R)-(pyrrolidin-3-ylmethyl) head group77%94 ± 6
37p6-dodecyl tail, (R)-(pyrrolidin-3-ylmethyl) head group48%N/A

Heterocyclic Core Modifications: The benzoxazole core itself was found to be an excellent isostere for the 'phenyl-oxadiazole' linker present in the initial lead compound. nih.gov When the corresponding benzimidazole core was synthesized and tested for comparison, no improvement in inhibitory activity was observed, confirming the suitability of the benzoxazole scaffold. nih.gov

These detailed SAR studies highlight that a 2-aminobenzoxazole core substituted with a long alkyl chain (C9-C11) at the 6-position and a cyclic amine, preferably a pyrrolidine derivative, at the 2-position provides an optimal framework for potent Spns2 inhibition. nih.gov

Exploration of 6 Methylthio Benzo D Oxazol 2 Amine in Advanced Materials Science Applications

Role of Benzo[d]oxazole Derivatives in Functional Materials Chemistry

Benzo[d]oxazole is a heterocyclic compound consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. This aromatic structure is planar and rigid, providing thermal and chemical stability. The presence of both nitrogen and oxygen heteroatoms, along with the conjugated π-electron system, imparts unique electronic and photophysical properties to its derivatives, making them significant candidates for various applications in materials science. researchgate.netnih.gov

The 2-substituted benzoxazoles, in particular, have garnered considerable attention in the fields of medicinal chemistry and organic electronics. researchgate.net The functionalization at the 2-position allows for the tuning of the molecule's properties. By introducing different substituent groups, researchers can modify the electron density, energy levels (HOMO/LUMO), and intermolecular interactions, thereby tailoring the material for specific functions. mdpi.com

In functional materials chemistry, benzoxazole (B165842) derivatives are utilized for:

Optoelectronic Devices: Their inherent fluorescence and stable conjugated structure make them suitable for use as emitters or host materials in Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov They are also investigated as optical brighteners and in the development of fluorescent sensors. wikipedia.org The π-conjugated systems based on benzoxazole can be designed as donor-π-acceptor (D–π–A) architectures, which are crucial for enhancing nonlinear optical (NLO) properties for applications in photonics and energy conversion. mdpi.com

High-Performance Polymers: The benzoxazole ring is the core repeating unit in polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. acs.org These properties make them suitable for applications in aerospace, defense, and electronics, often in the form of fibers and films. doi.org

Catalysis: The nitrogen and oxygen atoms within the benzoxazole ring can act as coordination sites for metal ions. This has led to their use in the synthesis of ligands for various catalytic processes. Furthermore, catalysts have been developed to efficiently synthesize the benzoxazole ring itself, which is a crucial step in creating these functional molecules. acs.orgnih.govajchem-a.com

The versatility of the benzoxazole core allows it to be a fundamental building block in the rational design of advanced materials with tailored properties. mdpi.comwisdomlib.org

Investigation of Novel Material Properties Derived from the Compound

Specific experimental data on the advanced material properties of 6-(Methylthio)benzo[d]oxazol-2-amine is not extensively documented in current literature. However, based on the known characteristics of the benzoxazole scaffold and the electronic influence of its substituents—the 2-amine and 6-methylthio groups—we can investigate its potential for novel applications. The presence of electron-donating groups (amine and methylthio) on the benzoxazole core is expected to significantly influence its electronic and photophysical behavior.

Potential Optoelectronic Properties:

The introduction of an amino group (-NH2) at the 2-position and a methylthio (-SCH3) group at the 6-position creates a "push-pull" like system within the molecule. Both groups are known to be electron-donating, which would raise the energy level of the Highest Occupied Molecular Orbital (HOMO) and potentially lower the energy gap, leading to a red-shift in absorption and emission spectra compared to the unsubstituted benzoxazole. This tuning of the electronic structure is a key strategy in developing materials for OLEDs and organic photovoltaics (OPVs). mdpi.com

Theoretical studies on similar D-π-A benzoxazole architectures have shown that such functionalization can lead to enhanced dipole moments and polarizability, which are desirable for nonlinear optical (NLO) materials. mdpi.com The table below shows calculated optical properties for a related functionalized benzoxazole derivative, illustrating the potential for high-performance characteristics.

PropertyGas PhaseTolueneMethanol
Absorption Max (λabs, nm) 396408413
Emission Max (λem, nm) 489521549
First Hyperpolarizability (βtot) 35.8445.4756.90
Two-Photon Absorption (σTPA, GM) 100125148
This interactive table contains data for the compound 2-((4-((5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)amino)phenyl)methyl)-1,3-benzoxazole from a theoretical study to illustrate the properties of functionalized benzoxazoles. Data is not for this compound. mdpi.com

Potential Polymeric Applications:

The 2-amine group on this compound provides a reactive site for polymerization reactions. It could serve as a monomer or a co-monomer in the synthesis of novel polymers. For instance, it could be reacted with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. Incorporating the 6-(methylthio)benzoxazole moiety into a polymer backbone could impart desirable properties such as enhanced thermal stability, fluorescence, or specific chemical affinity due to the sulfur atom. The development of cross-linked polybenzoxazoles from smart benzoxazine precursors highlights the innovative routes being explored to create robust thermoset polymers. acs.org Blending benzoxazole-based polymers with other polymers is another strategy to enhance mechanical properties for applications like gas separation membranes. doi.org

Potential Catalytic Applications:

The benzoxazole nucleus, particularly with the addition of the 2-amine and 6-methylthio groups, presents multiple potential coordination sites (the ring nitrogen, the exocyclic amine nitrogen, and the sulfur atom). This makes the compound a candidate for use as a ligand in coordination chemistry and catalysis. Such multi-dentate ligands can form stable complexes with transition metals, which are the active centers in many catalytic reactions. While many studies focus on catalysts for the synthesis of benzoxazoles themselves acs.orgnih.gov, the application of benzoxazole derivatives as catalytic ligands is an area of active interest.

The table below shows the efficiency of various catalysts in the synthesis of 2-phenylbenzoxazole, demonstrating the importance of catalysis in accessing these valuable molecular structures.

CatalystYield (%)Time (h)Temperature (°C)
BAIL gel 985130
BAIL 875130
H2SO4 785130
p-TsOH 825130
This interactive table presents data on the catalytic synthesis of 2-phenylbenzoxazole to highlight the role of catalysts in this chemical family. acs.org

Future Research Directions and Emerging Challenges

Continued Advancement of Novel Synthetic Routes for 6-(Methylthio)benzo[d]oxazol-2-amine with Enhanced Efficiency and Sustainability

The synthesis of benzoxazole (B165842) derivatives traditionally involves the condensation of an ortho-aminophenol with various reagents. ijpbs.com While effective, many established methods face challenges such as harsh reaction conditions, low yields, and the use of hazardous materials. jetir.org The future of synthesizing this compound hinges on the development of more efficient and environmentally benign methodologies.

Synthetic Strategy Potential Advantages Key Research Focus
Nanocatalysis High efficiency, reusability of catalyst, mild reaction conditions. ijpbs.comDevelopment of novel nanocatalysts (e.g., copper- or iron-based) for cyclization reactions.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, energy efficiency. ijpbs.comOptimization of reaction parameters (power, temperature, time) for the specific synthesis of the target compound.
Aqueous Media Synthesis Environmentally friendly, reduced use of volatile organic compounds, cost-effective. organic-chemistry.orgInvestigating the solubility of reactants and intermediates; use of phase-transfer catalysts if necessary.
One-Pot Reactions Reduced number of steps, less waste generation, improved atom economy. organic-chemistry.orgDesigning multi-component reactions that assemble the final molecule from simple precursors in a single step.

Deeper Mechanistic Elucidation of Identified Biological Activities and Novel Therapeutic Targets

While the broader class of benzoxazoles is known for a spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects, the specific molecular mechanisms of this compound are not well-defined. researchgate.netnih.govresearchgate.net A significant future challenge is to move beyond preliminary screening and conduct in-depth mechanistic studies.

Future investigations must aim to identify the precise molecular targets through which the compound exerts its effects. Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed to pinpoint binding proteins. Once targets are identified, further studies will be needed to understand the nature of the interaction and its downstream cellular consequences. For instance, if the compound shows anticancer activity, it will be crucial to determine if it acts by inhibiting specific kinases, topoisomerases, or by inducing apoptosis through other pathways. researchgate.netnih.gov This detailed understanding is essential for rational drug development and for predicting potential therapeutic applications.

Potential Biological Target Class Examples Rationale for Investigation
Kinases VEGFR-2, mTOR researchgate.netMany benzoxazole derivatives are known kinase inhibitors involved in cancer progression.
Topoisomerases Topoisomerase I/IIThis is a common target for anticancer agents, and some benzoxazoles have shown activity. esisresearch.org
Cyclooxygenase (COX) Enzymes COX-1, COX-2A potential target related to the known anti-inflammatory properties of some benzoxazoles. researchgate.net
Bacterial Enzymes DNA Gyrase, TopoisomerasesBenzoxazoles have shown promise as antibacterial agents, making bacterial enzymes a key area of study. researchgate.net

Rational Design and Synthesis of Highly Selective and Potent Analogues Through Integrated Computational and Experimental Approaches

The development of analogues with improved potency and selectivity is a central goal in medicinal chemistry. For this compound, this will require a synergistic approach that combines computational modeling with synthetic chemistry. biotech-asia.org The future in this area lies in the use of structure-based drug design and quantitative structure-activity relationship (QSAR) studies to predict how modifications to the molecule will affect its biological activity. tandfonline.com

Computational docking studies can simulate the binding of virtual analogues to the active sites of identified target proteins, allowing researchers to prioritize the synthesis of compounds with the highest predicted affinity. researchgate.net Experimental work will then focus on synthesizing these prioritized analogues and evaluating their activity. The structure-activity relationship (SAR) data generated from these experiments—for example, by modifying the methylthio group or substituting the amino group—can then be fed back into the computational models to refine them further. researchgate.net This iterative cycle of design, synthesis, and testing is crucial for developing highly potent and selective drug candidates with minimized off-target effects. nih.gov

Approach Description Expected Outcome
Molecular Docking In silico simulation of the binding of analogues to a specific protein target. biotech-asia.orgPrediction of binding affinity and orientation, guiding the selection of substituents.
3D-QSAR Statistical method that correlates the 3D properties of molecules with their biological activity. tandfonline.comDevelopment of a predictive model to estimate the activity of unsynthesized analogues.
Analogue Synthesis Chemical synthesis of derivatives with systematic modifications to the parent structure.Generation of compounds for biological testing and validation of computational models.
SAR Studies Analysis of how changes in molecular structure affect biological activity. esisresearch.orgresearchgate.netIdentification of key functional groups and structural features required for potency and selectivity.

Expansion into Unexplored Application Domains for this compound and its Derivatives

The diverse biological activities reported for the benzoxazole scaffold suggest that this compound and its derivatives may have applications beyond the most commonly studied areas of oncology and inflammation. jyoungpharm.org A key future direction is the systematic exploration of these untapped therapeutic and industrial domains.

For instance, the neuroprotective properties of some heterocyclic compounds suggest a potential role in treating neurodegenerative diseases. nih.gov Similarly, the known antipsychotic potential of certain heterocycles could warrant investigation. nih.gov The structural similarity of benzoxazoles to natural biomolecules also makes them candidates for development as antifungal or herbicidal agents in agriculture. ijpbs.com Furthermore, the fluorescent properties inherent to many benzoxazole structures could be exploited in materials science for applications such as organic light-emitting diodes (OLEDs) or as probes in biomedical imaging. ijpbs.com A comprehensive screening of the compound and its analogues against a wide range of biological targets and in various application-oriented assays is needed to uncover these new opportunities.

Potential Application Domain Rationale Required Research
Neurodegenerative Diseases Some heterocyclic compounds exhibit neuroprotective effects. nih.govScreening for activity in cellular and animal models of Alzheimer's or Parkinson's disease.
Agriculture Benzoxazoles have been investigated as herbicides and fungicides. ijpbs.comEvaluation of activity against common plant pathogens and weeds.
Materials Science The benzoxazole core is a known fluorophore. ijpbs.comCharacterization of photophysical properties and evaluation as fluorescent probes or in electronic devices.
Antiviral Agents Heterocyclic compounds are a rich source of antiviral drugs. Screening against a panel of clinically relevant viruses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.